Cas no 854849-14-2 (3-Methyl-1,4,2-dioxazole-5-one)

3-Methyl-1,4,2-dioxazole-5-one structure
854849-14-2 structure
Nome del prodotto:3-Methyl-1,4,2-dioxazole-5-one
Numero CAS:854849-14-2
MF:C3H3NO3
MW:101.060820817947
CID:4740518
PubChem ID:21058180

3-Methyl-1,4,2-dioxazole-5-one Proprietà chimiche e fisiche

Nomi e identificatori

    • 3-methyl-1,4,2-dioxazol-5-one
    • 3-Methyl-1,4,2-dioxazole-5-one
    • 1,3,4-Dioxazol-2-one, 5-methyl- (5CI)
    • Methyl-1,4,2-dioxazol-5-one (ACI)
    • SCHEMBL12426523
    • 854849-14-2
    • G76587
    • CS-0460220
    • starbld0039026
    • Inchi: 1S/C3H3NO3/c1-2-4-7-3(5)6-2/h1H3
    • Chiave InChI: BQZIJUVIVNXFIC-UHFFFAOYSA-N
    • Sorrisi: O=C1OC(C)=NO1

Proprietà calcolate

  • Massa esatta: 101.011292958 g/mol
  • Massa monoisotopica: 101.011292958 g/mol
  • Conta atomi isotopi: 0
  • Conta donatori di obbligazioni idrogeno: 0
  • Conta accettatore di obbligazioni idrogeno: 4
  • Conta atomi pesanti: 7
  • Conta legami ruotabili: 0
  • Complessità: 128
  • Conteggio di unità legate in modo Covalent: 1
  • Conto di stereocentri atomici definito: 0
  • Conta stereocentri atomici non definiti: 0
  • Conto stereocentrico definito delle obbligazioni: 0
  • Conto stereocenter di bond non definito: 0
  • Peso molecolare: 101.06
  • Superficie polare topologica: 47.9
  • XLogP3: 0.3

3-Methyl-1,4,2-dioxazole-5-one Metodo di produzione

Synthetic Routes 1

Condizioni di reazione
1.1 Solvents: Dichloromethane ;  10 - 30 min, rt
Riferimento
Sulfur Imidations by Light-Induced Ruthenium-Catalyzed Nitrene Transfer Reactions
Bizet, Vincent; et al, European Journal of Organic Chemistry, 2015, 2015(13), 2854-2860

Synthetic Routes 2

Condizioni di reazione
1.1 Reagents: Potassium carbonate ,  Hydroxyamine hydrochloride Solvents: Ethyl acetate ,  Water ;  0 °C; 0 °C → rt; overnight, rt
2.1 20 - 30 min, rt
2.2 Reagents: Hydrochloric acid Solvents: Water
Riferimento
Rhodium(III)-catalyzed C4-amidation of indole-oximes with dioxazolones via C-H activation
Tang, Shi-Biao; et al, Organic & Biomolecular Chemistry, 2020, 18(39), 7922-7931

Synthetic Routes 3

Condizioni di reazione
1.1 Solvents: Dichloromethane ;  30 min, rt
1.2 Reagents: Hydrochloric acid Solvents: Water
Riferimento
Mechanistic Studies on the Rh(III)-Mediated Amido Transfer Process Leading to Robust C-H Amination with a New Type of Amidating Reagent
Park, Yoonsu; et al, Journal of the American Chemical Society, 2015, 137(13), 4534-4542

Synthetic Routes 4

Condizioni di reazione
1.1 Solvents: Dichloromethane ;  20 min, 25 °C
1.2 Reagents: Hydrochloric acid Solvents: Water ;  cooled
Riferimento
Rhodium(III)-Catalyzed Aldehyde C-H Activation and Functionalization with Dioxazolones: An Entry to Imide Synthesis
Massouh, Joe; et al, Advanced Synthesis & Catalysis, 2022, 364(4), 831-837

Synthetic Routes 5

Condizioni di reazione
1.1 Reagents: 1,1′-Carbonyldiimidazole Solvents: Tetrahydrofuran ;  1 - 2 h, rt
1.2 Reagents: Hydroxyamine hydrochloride ;  overnight, rt
2.1 Solvents: Dichloromethane ;  1 - 2 h, rt
2.2 Reagents: Hydrochloric acid Solvents: Water ;  rt
Riferimento
Nitrene-mediated intermolecular N-N coupling for efficient synthesis of hydrazides
Wang, Hao ; et al, Nature Chemistry, 2021, 13(4), 378-385

Synthetic Routes 6

Condizioni di reazione
1.1 Reagents: Potassium carbonate Solvents: Diethyl ether ,  Water ;  0.5 h, 0 °C; overnight, 0 °C → rt
2.1 Solvents: Dichloromethane ;  30 min, rt
2.2 Reagents: Hydrochloric acid Solvents: Water ;  rt
Riferimento
Rh(III)-catalyzed tandem annulative redox-neutral arylation/amidation of aromatic tethered alkenes
Chen, Chao; et al, Chemical Science, 2020, 11(44), 12124-12129

Synthetic Routes 7

Condizioni di reazione
1.1 Reagents: 1,1′-Carbonyldiimidazole Solvents: Tetrahydrofuran ;  1 - 2 h, rt
1.2 Reagents: Hydroxyamine hydrochloride ;  10 h, rt
1.3 Solvents: Dichloromethane ;  1 - 2 h, rt
1.4 Reagents: Hydrochloric acid Solvents: Water ;  rt
Riferimento
Synthesis of N-acyl sulfenamides via copper catalysis and their use as S-sulfenylating reagents of thiols
Bai, Ziqian ; et al, Nature Communications, 2022, 13(1),

Synthetic Routes 8

Condizioni di reazione
1.1 Reagents: 1,1′-Carbonyldiimidazole Solvents: Tetrahydrofuran ;  1 - 2 h, rt
1.2 Reagents: Hydroxyamine hydrochloride ;  overnight, rt
1.3 Solvents: Dichloromethane ;  1 - 2 h, rt
1.4 Reagents: Hydrochloric acid Solvents: Water ;  rt
Riferimento
Nitrene-mediated intermolecular N-N coupling for efficient synthesis of hydrazides
Wang, Hao ; et al, Nature Chemistry, 2021, 13(4), 378-385

Synthetic Routes 9

Condizioni di reazione
1.1 Reagents: Potassium carbonate ,  Hydroxyamine hydrochloride Solvents: Diethyl ether ,  Water ;  30 min, 0 °C; overnight, rt
2.1 Solvents: Dichloromethane ;  30 min, rt
2.2 Reagents: Hydrochloric acid Solvents: Water
Riferimento
Rh(III)-catalyzed twofold unsymmetrical C-H alkenylation-annulation/amidation reaction enabled delivery of diverse furoquinazolinones
Chen, Chao; et al, Tetrahedron Letters, 2022, 108,

Synthetic Routes 10

Condizioni di reazione
1.1 Reagents: 1,1′-Carbonyldiimidazole Solvents: Tetrahydrofuran ;  1 - 2 h, rt
1.2 Reagents: Hydroxyamine hydrochloride ;  10 h, rt
2.1 Solvents: Dichloromethane ;  1 - 2 h, rt
2.2 Reagents: Hydrochloric acid Solvents: Water ;  rt
Riferimento
Synthesis of N-acyl sulfenamides via copper catalysis and their use as S-sulfenylating reagents of thiols
Bai, Ziqian ; et al, Nature Communications, 2022, 13(1),

Synthetic Routes 11

Condizioni di reazione
1.1 Reagents: 1,1′-Carbonyldiimidazole Solvents: Tetrahydrofuran ;  1 - 2 h, rt
1.2 Reagents: Hydroxyamine hydrochloride ;  overnight, rt
2.1 Solvents: Dichloromethane ;  30 min, rt
2.2 Reagents: Hydrochloric acid Solvents: Water ;  rt
Riferimento
Synthesis of Benzothiadiazine-1-oxides by Rhodium-Catalyzed C-H Amidation/Cyclization
Shi, Peng; et al, Organic Letters, 2020, 22(22), 8842-8845

3-Methyl-1,4,2-dioxazole-5-one Raw materials

3-Methyl-1,4,2-dioxazole-5-one Preparation Products

Fornitori consigliati
Zouping Mingyuan Import and Export Trading Co., Ltd
Membro d'oro
Audited Supplier Fornitore verificato
CN Fornitore
Reagenti
Zouping Mingyuan Import and Export Trading Co., Ltd
Chong Da Prostaglandin Fine Chemicals Co., Ltd.
Membro d'oro
Audited Supplier Fornitore verificato
CN Fornitore
Reagenti
Chong Da Prostaglandin Fine Chemicals Co., Ltd.
Synrise Material Co. Ltd.
Membro d'oro
Audited Supplier Fornitore verificato
CN Fornitore
Grosso
Synrise Material Co. Ltd.
Shanghai Xinsi New Materials Co., Ltd
Membro d'oro
Audited Supplier Fornitore verificato
CN Fornitore
Grosso
Shanghai Xinsi New Materials Co., Ltd
Tiancheng Chemical (Jiangsu) Co., Ltd
Membro d'oro
Audited Supplier Fornitore verificato
CN Fornitore
Grosso